molecular formula C9H8N2O2 B13992399 4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one CAS No. 17326-10-2

4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one

Cat. No.: B13992399
CAS No.: 17326-10-2
M. Wt: 176.17 g/mol
InChI Key: VDZFJXXJFXMJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one is a chemical compound from the pyrido[1,2-a]pyrimidinone family, which are nitrogen-containing heterocycles recognized for their versatile applications in medicinal chemistry and drug discovery. Researchers value this scaffold for its potential as a key intermediate in synthesizing more complex molecules. Studies on closely related analogs have shown that compounds within this structural class can exhibit significant antibacterial properties, particularly when functionalized with specific side chains . The presence of both hydroxy and methyl substituents on the core structure suggests potential for interesting reactivity, such as in electrophilic substitution reactions, which can be leveraged to create diverse chemical libraries for biological screening . Furthermore, the broader pyrido[1,2-a]pyrimidinone pharmacophore is frequently explored in developing bioactive molecules, with some derivatives being investigated for their potential effects on the nervous system . This compound is supplied for research purposes, such as in vitro biological assay development, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This compound is intended for use by qualified researchers only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-hydroxy-8-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)10-8(12)5-9(11)13/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZFJXXJFXMJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295447
Record name 4-hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17326-10-2
Record name NSC102020
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one

General Synthetic Strategy

The synthesis of 4-hydroxy-substituted pyrido[1,2-a]pyrimidin-2-one derivatives typically involves the condensation of appropriately substituted aminopyridines with β-ketoesters or lactones, followed by cyclization and functional group modifications. The 8-methyl substitution is introduced via methylated precursors or methylation steps during synthesis.

Specific Synthetic Routes

Condensation of 2-Amino-3-hydroxypyridine with 2-Acetylbutyrolactone

A well-documented method for preparing 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a close analog to this compound, involves the reaction of 2-amino-3-hydroxypyridine with a slight excess of 2-acetylbutyrolactone in toluene, catalyzed by phosphoryl chloride. This reaction proceeds via initial condensation followed by cyclization to form the fused pyrido[1,2-a]pyrimidinone ring system.

The reaction is typically carried out at elevated temperatures (~90°C) with stirring for several hours. After completion, the reaction mixture is cooled, and the product is crystallized by adding alcohols such as 2-propanol or propylene glycol monomethyl ether (PGMME), followed by reflux and slow cooling to induce crystallization. The crystals are then collected, washed with chlorobenzene, and dried under vacuum.

This process yields crystalline 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with high purity (>97%) and low residual impurities (<0.3% 2-acetylbutyrolactone), which is critical for pharmaceutical applications (e.g., intermediates for paliperidone synthesis).

Step Reagents/Conditions Purpose Notes
a) 2-Amino-3-hydroxypyridine + 2-acetylbutyrolactone, phosphoryl chloride, toluene, 90°C Condensation and cyclization Slight excess of lactone used
b) Cooling to ~80°C, addition of 2-propanol or PGMME, reflux, slow cooling Crystallization Improves purity and yield
c) Filtration, washing with chlorobenzene, drying in vacuo Isolation and purification Activated carbon and filter aids can be added to enhance purity
Base-Mediated Synthesis Using Potassium Carbonate

An alternative approach involves base-mediated cyclization using potassium carbonate (K2CO3) as a base to facilitate the formation of hydroxy-substituted pyrido[1,2-a]pyrimidin-4-one derivatives. In one study, hydroxy-substituted derivatives were prepared by reacting appropriate precursors under basic conditions, followed by filtration and purification steps involving acetonitrile evaporation to isolate the pure compound in yields ranging from 55% to 70%.

Spectral and Analytical Characterization

The synthesized compounds are characterized by multiple spectroscopic techniques to confirm structure and purity:

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity Notes Advantages Limitations
Condensation with 2-acetylbutyrolactone 2-Amino-3-hydroxypyridine, 2-acetylbutyrolactone Phosphoryl chloride, 2-propanol or PGMME 90°C, reflux for crystallization >70% (crystalline) >97% purity, low residual lactone High purity, scalable, suitable for pharma Requires careful control of impurities
Base-mediated cyclization Appropriate aminopyridine derivatives K2CO3, acetonitrile Ambient to reflux 55-70% Moderate purity Simpler reagents, moderate yield Lower purity, requires further purification

Research Findings and Applications

  • The preparation of hydroxy-substituted pyrido[1,2-a]pyrimidin-4-one derivatives has been linked to significant biological activities, including anti-inflammatory properties.
  • Optimization of crystallization steps and purification methods directly impacts the quality of the final product, which is crucial for pharmaceutical intermediates such as paliperidone.
  • The use of activated carbon and filter aids during work-up enhances removal of impurities, improving the final compound's suitability for therapeutic use.

Scientific Research Applications

4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- has a wide range of scientific research applications. It has been studied for its antimicrobial, antitumor, anti-inflammatory, antimalarial, antifolate, anticonvulsant, analgesic, antioxidant, antitubercular, antiplatelet, antihypertensive, ErbB2-inhibitory, and Hepatitis C virus inhibitory activities . The compound’s diverse biological activities make it a valuable candidate for drug development and other biomedical research.

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- involves the inhibition of dihydrofolate reductase (DHFR) with high affinity. This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA and leading to the death of cancer cells . The compound’s molecular targets and pathways are primarily related to its interaction with DHFR and other enzymes involved in nucleotide synthesis.

Comparison with Similar Compounds

Structural and Regioisomeric Differences

Pyrido[1,2-a]pyrimidin-2-ones and -4-ones are regioisomers differing in the position of the carbonyl group. Key distinctions include:

  • Synthetic Accessibility: 4-Oxo derivatives (e.g., 4H-pyrido[1,2-a]pyrimidin-4-ones) are more readily synthesized via cyclization of 2-aminopyridines with dialkyl ethlenedicarboxylates, often yielding >90% regioselectivity for the 4-oxo isomer . In contrast, 2-oxo derivatives require specialized methods, such as acylation of lithium amide bases with alkynoates, to achieve high regioselectivity (~95% for 2-oxo) .
  • Physicochemical Properties: The 2-oxo scaffold’s zwitterionic nature increases aqueous solubility compared to 4-oxo derivatives. For example, 4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one is expected to exhibit superior solubility over non-hydroxylated or 4-oxo analogues like 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Substituent Effects on Properties and Bioactivity

Table 1: Comparison of Key Derivatives
Compound Substituents Solubility (Relative) Synthesis Yield Notable Bioactivity
This compound 4-OH, 8-CH₃ High (zwitterionic) Moderate* Underexplored
3,8-Dimethyl-2H-pyrido[1,2-a]pyrimidin-2-one 3-CH₃, 8-CH₃ Moderate 92% N/A (structural studies)
Trifluoropyrido[1,2-a]pyrimidin-2-one CF₃ at position 3 Low 60–70% Anticoccidial (IC₅₀: 0.8 μM)
6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 6-Cl Low 76% Halogenated intermediates
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one 9-CH₃, dihydro Moderate >99% purity Acid captor activity

Notes:

  • *Synthesis of 4-hydroxy derivatives often requires post-functionalization (e.g., hydroxylation), reducing yields compared to direct cyclization methods .
  • Trifluoromethyl groups enhance metabolic stability but reduce solubility, contrasting with hydroxyl groups .

Biological Activity

4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity , including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₉H₈N₄O
Molecular Weight 176.19 g/mol
CAS Number 17326-20-4

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound showed an IC50 value of approximately 0.09 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has been reported to inhibit several key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. The inhibition of DHFR by this compound can lead to reduced proliferation of cancer cells .
  • Acetylcholinesterase (AChE) : The compound also shows potential as an AChE inhibitor, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's .

The mechanism by which this compound exerts its biological effects is thought to involve the following pathways:

  • Inhibition of Key Enzymes : By inhibiting enzymes like DHFR and AChE, the compound disrupts critical metabolic pathways in cancer and neurodegenerative diseases.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose demonstrating a more pronounced effect on tumor growth inhibition .

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function in animal models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one and its derivatives?

The compound is synthesized via cyclization reactions between 2-aminopyridines and α-keto esters in polyphosphoric acid (PPA) at 100°C, followed by neutralization and recrystallization . Alternative routes include thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates, though halogenation at position 6 may lead to unexpected byproducts (e.g., 1,8-naphthyridin-4-ones) .

Q. How can researchers characterize the structural purity of this compound?

Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and detect impurities. For example, hydroxyl and methyl groups in the pyridopyrimidinone core produce distinct NMR signals. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for assessing purity, especially when identifying byproducts from halogenation reactions .

Q. What experimental conditions affect the stability of this compound during storage?

Store the compound in a desiccator at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation of the hydroxyl group. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl at C8, hydroxyl at C4) influence the reactivity of pyrido[1,2-a]pyrimidinone derivatives?

The methyl group at C8 enhances steric hindrance, limiting electrophilic substitution at adjacent positions. The hydroxyl group at C4 participates in tautomerism, affecting hydrogen-bonding interactions in biological targets. Halogenation at C3 proceeds smoothly with N-halosuccinimides, while C6 halogenation generates competing pathways due to N-(2-pyridyl)iminoketene intermediates .

Q. What strategies resolve contradictions in spectral data for structurally similar impurities?

For example, if mass spectrometry identifies a molecular ion matching the target compound but NMR reveals unexpected signals, employ 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to differentiate regioisomers. Cross-reference with synthetic protocols: halogenation at C6 may produce 1,8-naphthyridin-4-ones as byproducts, which have distinct 13C^{13}C chemical shifts .

Q. How can researchers optimize synthetic yields when unexpected byproducts dominate?

Modify reaction conditions to suppress competing pathways. For halogenation, lower temperatures (0–5°C) and controlled stoichiometry of N-halosuccinimides minimize byproduct formation. Alternatively, use directing groups (e.g., methoxy) to steer reactivity toward desired positions .

Q. What methodologies are effective for studying the oxidative stability of the hydroxyl group in this compound?

Conduct forced degradation studies with hydrogen peroxide or UV light. Monitor oxidation products (e.g., ketones) via LC-MS. Antioxidants like ascorbic acid can be added to reaction mixtures to evaluate protective effects .

Q. How can impurity profiling enhance the reproducibility of pharmacological studies on this compound?

Use reference standards (e.g., EP-grade impurities) to calibrate HPLC or UPLC methods. Quantify impurities like unreacted α-keto esters or decarboxylation byproducts, which may interfere with biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.